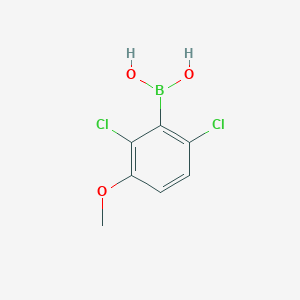

(2,6-Dichloro-3-methoxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2,6-dichloro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIVMUOSCRYSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726923 | |

| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851756-57-5 | |

| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Dichloro-3-methoxyphenyl)boronic acid (CAS: 851756-57-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically Hindered Building Block for Modern Medicinal Chemistry

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in contemporary organic synthesis, particularly within the realm of drug discovery. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The unique substitution pattern—two chlorine atoms ortho to the boronic acid and a methoxy group meta to it—imparts significant steric hindrance and distinct electronic properties. This structure makes it an ideal building block for accessing complex biaryl and heteroaryl scaffolds that are often found in the core structures of targeted therapeutics, such as kinase inhibitors. Understanding the nuances of its reactivity, handling, and application is crucial for chemists aiming to leverage its potential in synthesizing novel molecular entities. This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on the practical insights required for successful laboratory implementation.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. While experimental data for this specific compound is not widely published, its properties can be reliably inferred from computed data and comparison with structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 851756-57-5 | [1][2][3] |

| Molecular Formula | C₇H₇BCl₂O₃ | [1] |

| Molecular Weight | 220.84 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid (typical for arylboronic acids) | Inferred |

| Melting Point | Not experimentally reported; likely >100 °C | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like THF, Dioxane, DMF, and alcohols. Poorly soluble in nonpolar solvents like hexanes. | Inferred |

| pKa | Estimated to be in the range of 8-9, typical for phenylboronic acids. | Inferred from[4] |

Note: Some properties are inferred based on data for analogous compounds due to a lack of published experimental values for this specific molecule.

Safety & Handling

This compound, as a chlorinated organic compound and a boronic acid derivative, requires careful handling to minimize exposure and ensure laboratory safety.

-

Hazard Identification : Boronic acids are generally classified as irritants. This compound may cause skin, eye, and respiratory irritation.[5] Ingestion may be harmful. The presence of chlorine atoms necessitates treating the compound with the caution afforded to halogenated organics.

-

Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood.[5] Standard PPE, including a lab coat, chemical safety goggles, and nitrile or neoprene gloves, is mandatory.[5]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; storage in a desiccator is recommended to maintain integrity.

-

Disposal : Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain or in regular trash. The first rinse of any glassware should be collected as hazardous waste.[7]

Synthesis of this compound

Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate, followed by acidic workup. For the title compound, the logical starting material is 1,3-dichloro-2-methoxybenzene. The synthesis workflow is depicted below.

Detailed Synthetic Protocol

This protocol is adapted from general procedures for the synthesis of arylboronic acids.[8][9]

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1,3-dichloro-2-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The choice of n-butyllithium is critical for achieving regioselective lithiation at the 2-position, directed by the methoxy group and activated by the flanking chlorine atoms. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation : To the cold solution, add triisopropyl borate (approx. 1.5 equiv) dropwise, again maintaining a temperature below -70 °C. The use of a borate ester is a standard and efficient method for introducing the boronic acid moiety.[10]

-

Workup : After stirring for an additional 1-2 hours at low temperature, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~1-2).

-

Extraction and Purification : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[11][12] The di-ortho chloro substituents create significant steric hindrance around the C-B bond. This steric bulk necessitates carefully chosen reaction conditions to achieve efficient coupling and avoid side reactions like protodeboronation.

Causality Behind Experimental Choices

-

Catalyst System : For sterically hindered substrates, standard palladium catalysts like Pd(PPh₃)₄ may be sluggish. More active catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[12] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slowed by steric hindrance.

-

Base : The choice of base is critical. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[12] For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

-

Solvent : Aprotic polar solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF), often with a small amount of water, are typically used. The water can play a crucial role in solubilizing the base and facilitating the formation of the active boronate species.

Exemplary Protocol: Suzuki Coupling

The following is a representative protocol for the coupling of this compound with an aryl bromide, based on established methods for hindered couplings.[13]

-

Reagent Preparation : In an oven-dried vial, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Reaction Execution : Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.

-

Heating and Monitoring : Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the layers.

-

Purification : Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. After filtration and concentration, purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl product.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The structural motif provided by this compound is prevalent in a number of patented kinase inhibitors. Kinases are a critical class of drug targets, and the development of small molecules that can selectively inhibit their function is a major focus of modern oncology and immunology research. The di-ortho chloro substitution pattern can serve to lock the conformation of the phenyl ring relative to the rest of the molecule, which can be a key strategy for enhancing binding affinity and selectivity for the target protein.

While specific examples naming this exact boronic acid are often found within the dense chemical space of patent literature, its structural relatives are explicitly used. For instance, related dichlorophenylboronic acids are cited in the synthesis of inhibitors for targets like Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a target in oncology.[4][14] The general synthetic strategy involves a Suzuki-Miyaura coupling to append the (2,6-dichloro-3-methoxyphenyl) group to a heterocyclic core, forming the final active pharmaceutical ingredient (API) or a late-stage intermediate.

Conclusion

This compound is a highly functionalized building block that offers synthetic chemists a reliable tool for introducing a sterically demanding and electronically distinct phenyl group. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the construction of complex biaryl structures that are of significant interest in medicinal chemistry. Successful utilization of this reagent hinges on a solid understanding of its properties and the selection of appropriate catalytic systems and reaction conditions to overcome the challenges posed by its steric hindrance. As the drive for novel therapeutics continues, the strategic use of such specialized reagents will remain a cornerstone of innovation in drug discovery.

References

- 1. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. US20250114460A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]

- 5. ecolink.com [ecolink.com]

- 6. download.basf.com [download.basf.com]

- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. US20230219966A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

(2,6-Dichloro-3-methoxyphenyl)boronic acid chemical properties and structure

An In-Depth Technical Guide to (2,6-Dichloro-3-methoxyphenyl)boronic acid: Properties, Structure, and Application in Cross-Coupling Chemistry

Introduction: A Sterically-Hindered Building Block for Modern Synthesis

This compound is a specialized organoboron compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two ortho-chloro substituents flanking the boronic acid moiety and a meta-methoxy group—imparts distinct steric and electronic properties. These characteristics make it a valuable, albeit challenging, coupling partner in carbon-carbon bond-forming reactions. This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, structural features, and practical applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, offering field-proven insights to enable its effective utilization in complex synthetic campaigns.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the bedrock of its successful application. This compound is a white to off-white solid under standard conditions. Its key identifiers and computed properties are summarized below.

Structural Representation

The structure is defined by a phenyl ring substituted with a boronic acid group [-B(OH)₂] at position 1, two chlorine atoms at positions 2 and 6, and a methoxy group (-OCH₃) at position 3.

Caption: 2D Structure of this compound.

Data Summary Table

The following table consolidates the key physicochemical properties of the compound, primarily sourced from computational data available on PubChem.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 851756-57-5 | PubChem[1][2][3] |

| Molecular Formula | C₇H₇BCl₂O₃ | PubChem[1] |

| Molecular Weight | 220.84 g/mol | PubChem[1] |

| Canonical SMILES | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | PubChem[1] |

| InChI Key | YSIVMUOSCRYSHE-UHFFFAOYSA-N | PubChem[1] |

| Appearance | White to light beige crystalline powder | ChemicalBook[4] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Availability

While commercially available from various suppliers, understanding the synthesis of arylboronic acids provides insight into potential impurities.[2][3] A common laboratory-scale synthesis involves the lithiation of a suitable precursor followed by quenching with a boron electrophile. For a structurally similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a patented method involves the reaction of 2-chloro-6-fluoroanisole with n-butyllithium to form the lithiated intermediate.[5] This intermediate is then reacted with trimethyl borate, B(OCH₃)₃, to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.[5] This approach highlights a general and robust pathway for preparing highly substituted arylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[6][7] This reaction is a cornerstone of modern organic synthesis, particularly in drug discovery, for its reliability in constructing C(sp²)-C(sp²) bonds.[8][9]

Mechanistic Considerations & The Role of Steric Hindrance

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The two ortho-chloro groups in this compound introduce significant steric bulk around the carbon-boron bond. This has profound implications for the reaction.

-

Expertise & Experience: From a practical standpoint, this steric hindrance can slow down the rate of transmetalation. To overcome this, the choice of catalyst and reaction conditions is critical. Standard catalysts like Pd(PPh₃)₄ may prove inefficient. Instead, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are often required.[10] These ligands promote the formation of monoligated, highly reactive palladium complexes that can more readily accommodate sterically demanding substrates and accelerate both the oxidative addition and reductive elimination steps.[10]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: A Self-Validating Experimental Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The causality for each choice is explained to ensure a self-validating and adaptable workflow.

Objective: To synthesize 2-(2',6'-Dichloro-3'-methoxyphenyl)-bromobenzene (example product).

Materials:

-

This compound (1.2 equiv.)

-

1-bromo-2-iodobenzene (or other aryl halide, 1.0 equiv.)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)

-

1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Methodology:

-

Reagent Preparation (The 'Why'): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.). The use of excess boronic acid helps to drive the reaction to completion and compensates for potential protodeboronation or homocoupling side reactions.[6] The base is crucial for forming the active boronate species.[7] K₂CO₃ is a moderately strong base suitable for many substrates; for less reactive partners, a stronger base like LiOᵗBu might be considered.[10]

-

Catalyst Pre-formation (The 'Why'): In a separate vial, dissolve the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the dioxane solvent. The 1:2 ratio of palladium to ligand ensures the formation of the active catalytic species and prevents palladium black precipitation. SPhos is chosen for its bulk and electron-donating properties, which are known to facilitate the coupling of sterically hindered substrates.

-

Reaction Setup (The 'Why'): Add the catalyst solution to the Schlenk flask containing the reagents. Then, add the 4:1 dioxane/water solvent mixture. The aqueous component is often essential for dissolving the base and facilitating the hydrolysis of boronic acid esters or anhydrides that are often present.[10] Dioxane is a good solvent for the organic reagents.

-

Execution (The 'Why'): Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to provide the activation energy required to overcome the steric hindrance. Monitor the reaction progress by TLC or LC-MS. A typical reaction time might be 4-12 hours.[11][12]

-

Workup and Purification (The 'Why'):

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. The organic layer will contain the product, while the aqueous layer will contain the inorganic salts and boronic acid byproducts.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired biaryl product.

-

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. This compound, like many arylboronic acids, requires careful handling.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] Some related boronic acids are also listed as harmful if swallowed.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[15][16] If there is a risk of generating dust, use a dust mask or work in a well-ventilated fume hood.[17][18]

-

Handling and Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, so proper storage is key to maintaining reagent integrity. Handle in accordance with good industrial hygiene and safety practices.[15][16]

-

Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a highly functionalized building block whose utility is defined by its unique steric and electronic profile. While its sterically encumbered nature presents challenges, these can be readily overcome with a rational selection of modern catalytic systems, particularly those employing bulky phosphine ligands. By understanding the mechanistic underpinnings of its primary application—the Suzuki-Miyaura cross-coupling—and adhering to robust, well-reasoned protocols, researchers can effectively leverage this reagent to construct complex molecular architectures essential for the advancement of drug discovery and materials science.

References

- 1. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of (2,6-Dichloro-3-methoxyphenyl)boronic acid

Abstract

(2,6-Dichloro-3-methoxyphenyl)boronic acid (CAS No: 851756-57-5) is a highly valuable, functionalized arylboronic acid that serves as a critical building block in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors.[1] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures.[2][3] This guide provides an in-depth technical overview of the principal synthetic methodologies for this compound, focusing on the underlying chemical principles, strategic considerations, and detailed, field-proven protocols. We will dissect the prevalent lithiation-borylation approach, explore the Grignard-based alternative, and discuss the critical aspects of reaction control, workup, and product characterization. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of its synthesis.

Introduction and Strategic Overview

The synthesis of polysubstituted phenylboronic acids is a cornerstone of contemporary organic synthesis. The target molecule, this compound, presents a unique synthetic challenge due to its sterically hindered and electronically distinct substitution pattern. The primary strategic consideration for its synthesis is the regioselective formation of a carbon-boron bond at the C1 position of a 1,5-dichloro-2-methoxybenzene precursor.

The two most viable and widely practiced strategies for this transformation involve the generation of a potent aryl nucleophile at the target position, followed by electrophilic trapping with a boron-containing reagent. These are:

-

Directed ortho-Metalation (DoM) via Lithiation: This is the most direct and often highest-yielding approach. It leverages the inherent directing capabilities of the methoxy and chloro substituents to facilitate regioselective deprotonation using a strong organolithium base.

-

Grignard Reagent Formation: This classic organometallic approach involves the formation of an arylmagnesium halide, which then serves as the nucleophile for borylation.[4][5] This method often requires an aryl bromide or iodide as the starting material.

This guide will focus primarily on the lithiation-borylation pathway due to its efficiency and directness from the readily available 1,5-dichloro-2-methoxybenzene starting material.

Retrosynthetic Analysis

The key disconnection in a retrosynthetic analysis of the target molecule is the C-B bond. This leads directly to an aryl anion (or its synthetic equivalent) and a boron electrophile, framing the primary synthetic challenge as the regioselective generation of this anion.

Primary Synthesis Route: Directed Lithiation-Borylation

This method stands as the most effective protocol for the title compound. It proceeds in two main stages: the low-temperature lithiation of 1,5-dichloro-2-methoxybenzene, followed by quenching the resulting aryllithium intermediate with a trialkyl borate. The subsequent acidic workup hydrolyzes the boronate ester to afford the final boronic acid.[6][7][8]

Mechanistic Rationale and Causality

The success of this reaction hinges on precise temperature control and the directing effects of the substituents.

-

Regioselectivity: The position between the two chlorine atoms (C1) is the most acidic proton on the ring. The inductive electron-withdrawing effects of the two ortho chlorine atoms significantly acidify this proton. The meta methoxy group, while a weak deactivator inductively, does not sterically hinder this position. This electronic environment makes the C1 proton the kinetically and thermodynamically favored site for deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi).

-

Temperature Control: The reaction is conducted at cryogenic temperatures (typically -78 °C).[6] This is critical for two reasons:

-

Stability of the Aryllithium: The aryllithium intermediate is highly reactive and can undergo side reactions, such as reaction with the solvent (THF) or other electrophilic species, at higher temperatures.

-

Kinetic Control: Low temperatures ensure that the deprotonation occurs at the most acidic site before any potential thermodynamic rearrangements or competing reactions can take place.

-

-

Borylation Step: The aryllithium species is a powerful nucleophile. It readily attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a tetracoordinate boronate complex.

-

Hydrolysis: The addition of aqueous acid in the workup step serves to protonate the boronate complex and hydrolyze the borate ester, yielding the final boronic acid.[7]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous substituted phenylboronic acids.[6][7][8]

Materials & Reagents:

-

1,5-Dichloro-2-methoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), typically 2.5 M in hexanes

-

Trimethyl borate or Triisopropyl borate

-

Hydrochloric Acid (HCl), 2 M aqueous solution

-

Ethyl Acetate or Diethyl Ether

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with 1,5-dichloro-2-methoxybenzene (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 5-10 mL per mmol of substrate) to dissolve the starting material completely.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium species.

-

Borylation: Add the trialkyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. A precipitate may form.

-

Warming: After the addition, stir the mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature over 2-3 hours.

-

Quenching & Hydrolysis: Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of 2 M HCl until the pH is acidic (pH ~1-2). Stir vigorously for at least 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude boronic acid, which often appears as a white or off-white solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in a non-polar solvent like hexanes to remove organic impurities.

Alternative Route: Grignard-Mediated Synthesis

An alternative pathway involves the formation of a Grignard reagent from a halogenated precursor, typically 1-bromo-2,6-dichloro-3-methoxybenzene. While organolithium reagents are generally more reactive, the Grignard method can be advantageous in terms of cost and handling on a larger scale.[4][9]

Mechanism: The synthesis begins with the reaction of the aryl halide with magnesium turnings in an ethereal solvent (like THF or diethyl ether) to form the arylmagnesium halide.[10] This Grignard reagent is then added to a solution of a trialkyl borate at low temperature, followed by acidic hydrolysis, similar to the lithiation route.

Comparative Analysis: Lithiation vs. Grignard

The choice between these two primary methods depends on several factors, including starting material availability, scale, and laboratory capabilities.

| Feature | Directed Lithiation-Borylation | Grignard-Mediated Borylation |

| Starting Material | 1,5-dichloro-2-methoxybenzene (Aryl C-H) | 1-Bromo -2,6-dichloro-3-methoxybenzene (Aryl-Br) |

| Base/Metal | n-Butyllithium (pyrophoric) | Magnesium turnings (less hazardous) |

| Temperature | Requires cryogenic temperatures (-78 °C) | Can often be initiated at RT, then cooled for borylation |

| Regioselectivity | High, directed by existing substituents | Defined by the position of the starting halide |

| Side Reactions | Potential for solvent metalation or rearrangement | Wurtz coupling (R-R) is a common side reaction[9] |

| Typical Yields | Generally high (often >80%)[7] | Moderate to high, can be variable |

| Ideal Scale | Laboratory to pilot scale | Well-suited for large-scale industrial synthesis |

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][11] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organohalide or triflate, enabling the synthesis of complex biaryl systems that are prevalent in many pharmaceutical agents.[3][12]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation by a base.

-

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

References

- 1. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 12. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of (2,6-Dichloro-3-methoxyphenyl)boronic acid by ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2,6-dichloro-3-methoxyphenyl)boronic acid, a key building block in modern synthetic chemistry. This document moves beyond a simple data repository to offer a detailed interpretation of spectral features, a robust experimental protocol for data acquisition, and insights into the structural nuances of this important reagent.

Introduction: The Significance of this compound

This compound is a member of the versatile class of arylboronic acids, which are indispensable reagents in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this molecule—two ortho-chloro substituents and a meta-methoxy group—imparts unique steric and electronic properties, making it a valuable synthon for accessing complex molecular architectures in drug discovery and materials science. Accurate and unambiguous structural confirmation via NMR spectroscopy is paramount to ensuring the integrity of subsequent synthetic transformations.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the methoxy group protons, and the labile boronic acid protons. The chemical shifts are heavily influenced by the electronic effects of the chloro and methoxy substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.35 | d | ~8.5 | 1H |

| H-5 | ~7.05 | d | ~8.5 | 1H |

| -OCH₃ | ~3.90 | s | - | 3H |

| -B(OH)₂ | Variable (broad) | s | - | 2H |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (H-4 and H-5): The two aromatic protons are ortho to each other, resulting in a doublet of doublets splitting pattern. The electron-withdrawing nature of the adjacent chlorine atoms and the boronic acid group deshields these protons, shifting them downfield. H-4 is expected to be further downfield than H-5 due to the stronger deshielding effect of the ortho-boronic acid group.

-

Methoxy Protons (-OCH₃): The methoxy group protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.90 ppm is characteristic for an aryl methoxy group.

-

Boronic Acid Protons (-B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and undergo rapid exchange with each other and with trace amounts of water in the NMR solvent. This results in a broad singlet that can appear over a wide chemical shift range and may sometimes not be observed.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The chemical shifts of the aromatic carbons are particularly informative regarding the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C-B) | ~130 (broad) | The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. |

| C2, C6 (C-Cl) | ~135 | These carbons are significantly deshielded by the directly attached electronegative chlorine atoms. |

| C3 (C-OCH₃) | ~155 | The carbon bearing the methoxy group is deshielded due to the electron-donating resonance effect of the oxygen atom. |

| C4 | ~130 | Aromatic CH carbon. |

| C5 | ~115 | Aromatic CH carbon, shielded by the electron-donating methoxy group. |

| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Self-Validating System for Spectral Assignment: The combination of ¹H and ¹³C NMR data, along with 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide an unambiguous assignment of all proton and carbon signals, creating a self-validating dataset for the structure.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for the preparation and NMR analysis of this compound. The choice of solvent is critical, as boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra. The use of a coordinating solvent like DMSO-d₆ or methanol-d₄ can help to break up these oligomers.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Gently agitate the tube to ensure complete dissolution. A brief period of sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition:

-

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-32.

-

Relaxation delay (d1): 2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2-5 seconds.

-

Spectral width: 0 to 220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Logical Flow of Experimental Choices:

Caption: Workflow for NMR data acquisition and processing.

Concluding Remarks: The Power of Predictive and Confirmatory Spectroscopy

Solubility profile of (2,6-Dichloro-3-methoxyphenyl)boronic acid in common lab solvents

An In-depth Technical Guide to the Solubility Profile of (2,6-Dichloro-3-methoxyphenyl)boronic acid

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in modern synthetic chemistry and drug discovery. Recognizing that explicit quantitative solubility data for this specific compound is not widely published, this document establishes a theoretical solubility framework based on its physicochemical properties and data from analogous boronic acids. More critically, this guide provides detailed, field-proven experimental protocols to enable researchers and drug development professionals to accurately determine its solubility in common laboratory solvents. By synthesizing theoretical insights with practical, step-by-step methodologies, this whitepaper serves as an essential resource for optimizing reaction conditions, developing formulations, and accelerating research timelines.

The Imperative of Solubility in Drug Discovery and Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] For orally administered drugs, the active pharmaceutical ingredient (API) must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[3] Consequently, poor aqueous solubility is a major hurdle in pharmaceutical development, often leading to inadequate bioavailability, variable therapeutic outcomes, and potential for gastrointestinal toxicity.[3][4] It is estimated that over 40% of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly soluble in water, making solubility assessment a critical early-stage activity.[1][3][5]

Understanding a compound's solubility in various organic solvents is equally crucial for optimizing synthesis, purification, and the formulation of diverse dosage forms, including parenteral solutions.[3][6] The choice of solvent can dramatically affect reaction kinetics, yield, and the ease of product isolation. Therefore, a robust characterization of a compound's solubility profile is not merely a perfunctory task but a cornerstone of efficient and successful chemical and pharmaceutical development.[4]

Physicochemical Profile of this compound

To understand the solubility behavior of this compound, we must first examine its structural and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₇BCl₂O₃ | [7][8] |

| Molecular Weight | 220.85 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| CAS Number | 851756-57-5 | [7][8][9][10] |

| Canonical SMILES | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | [7] |

| Structure |  | PubChem CID: 57497288 |

Structurally, the molecule is a substituted arylboronic acid. Key features influencing its solubility include:

-

The Boronic Acid Moiety (-B(OH)₂): The two hydroxyl groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like water, methanol, and ethanol.[11]

-

The Phenyl Ring: The aromatic ring provides a significant nonpolar character.

-

Substituents:

-

Two Chloro Groups (-Cl): These are electron-withdrawing and significantly increase the lipophilicity (fat-solubility) of the molecule.

-

One Methoxy Group (-OCH₃): This group adds some polar character but also contributes to the overall lipophilicity.

-

The combination of a polar boronic acid head with a highly substituted, lipophilic aromatic ring suggests a complex solubility profile. It is expected to have limited solubility in water and nonpolar hydrocarbon solvents but show enhanced solubility in polar organic solvents.

Theoretical Solubility Profile in Common Lab Solvents

While specific quantitative data for this compound is scarce, we can extrapolate its likely behavior from studies on phenylboronic acid and its derivatives.[6][12] Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][13] The addition of lipophilic substituents, such as the two chloro groups and one methoxy group on our target molecule, would be expected to decrease its solubility in water while increasing its solubility in moderately polar and nonpolar organic solvents compared to the unsubstituted parent acid.

Based on these principles, the expected qualitative solubility profile is summarized below.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Methylcyclohexane | Very Low to Low | The molecule's overall polarity, driven by the boronic acid and methoxy groups, is too high for significant dissolution in nonpolar hydrocarbons.[6] |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and, in the case of ketones, ethers, and sulfoxides, act as hydrogen bond acceptors for the boronic acid's hydroxyl groups. The lipophilic ring structure is well-solvated. Phenylboronic acid shows high solubility in ketones and ethers.[6][13] |

| Polar Protic | Water, Methanol, Ethanol | Low (Water), Moderate (Alcohols) | The boronic acid's hydroxyl groups can form strong hydrogen bonds with protic solvents. However, the heavily substituted, lipophilic phenyl ring will likely limit aqueous solubility.[14] Alcohols, being less polar than water, should be more effective at solvating the entire molecule. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To move from theoretical estimation to quantitative data, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[15][16] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

-

Equilibrium: The 24-48 hour agitation period is crucial to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[17]

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is used to ensure the data is reproducible and relevant to a specific process condition (e.g., room temperature, 25°C).[16]

-

Phase Separation: Filtration through a sub-micron filter (e.g., 0.22 or 0.45 µm) is critical to separate all undissolved solid particles from the saturated solution, ensuring the analysis is performed only on the dissolved compound.[15]

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte in the filtrate.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to several glass vials (e.g., 5-10 mg per vial). The key is to ensure that undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of the desired laboratory solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a constant temperature incubator (e.g., 25°C). Agitate the vials for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial.

-

Quantification: Analyze the concentration of the compound in the filtered solution using a pre-validated analytical method, such as HPLC-UV. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Calculation: The determined concentration from the analysis is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualized Workflow: Solubility Determination

The following diagram illustrates the key steps in the Shake-Flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

This compound, like many boronic acids and chemical reagents, requires careful handling.

-

Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[18][19]

-

Precautions: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] Avoid generating dust.[18]

-

Storage: Store in a tightly closed container in a dry, cool place (recommended 2-8 °C), preferably under an inert atmosphere, as boronic acids can be moisture-sensitive.[18]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[18][19][20][21]

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. ucd.ie [ucd.ie]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

Stability and recommended storage conditions for (2,6-Dichloro-3-methoxyphenyl)boronic acid

An In-Depth Technical Guide to the Stability and Recommended Storage of (2,6-Dichloro-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vital reagent in modern synthetic chemistry, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its stability and handling paramount to ensure experimental reproducibility and the integrity of research outcomes. This guide provides a detailed overview of the chemical stability of this compound, potential degradation pathways, and evidence-based protocols for its optimal storage and handling.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by its inherent chemical properties and susceptibility to environmental factors. Like many arylboronic acids, it is a crystalline solid at room temperature but can undergo several degradation processes that can impact its purity and reactivity.[2][3]

Key Factors Influencing Stability:

-

Moisture (H₂O): Boronic acids are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[2][4] Water can facilitate several degradation pathways, including protodeboronation and hydrolysis.[5][6]

-

Oxygen (O₂): The boron-carbon bond is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[7] This oxidative instability can lead to the formation of phenolic byproducts.

-

Heat: Elevated temperatures can accelerate the rate of degradation reactions and promote the formation of anhydrides.[8]

-

Light: While less commonly cited as a primary factor for this specific compound, photolytic degradation can be a concern for some organic molecules. It is good practice to protect the compound from light.[9]

-

pH: The stability of arylboronic acids can be pH-dependent. Protodeboronation, for instance, can be accelerated under both acidic and basic conditions.[5][10]

Primary Degradation Pathways

-

Formation of Boroxines (Anhydrides): A common process for boronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines.[1][3][6] This is an equilibrium process that is favored by the removal of water. While boroxines are often still reactive in cross-coupling reactions, their formation complicates accurate weighing and stoichiometry calculations due to the change in molecular weight. Many commercial boronic acids exist as a mixture of the free acid and its boroxine.[3][11][12]

-

Oxidative Deboronation: This pathway involves the cleavage of the C-B bond to yield a phenol (2,6-dichloro-3-methoxyphenol in this case) and boric acid.[7] The empty p-orbital on the boron atom is susceptible to nucleophilic attack by oxidizing agents.[7] This process can be a significant issue, especially in solution and under physiological conditions.[7]

-

Protodeboronation: This degradation route involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 1,3-dichloro-2-methoxybenzene and boric acid. This reaction is often mediated by water and can be catalyzed by acids, bases, or even trace metals.[5][8] Electron-withdrawing groups on the aromatic ring can influence the rate of this process.

Below is a diagram illustrating the primary degradation pathways for this compound.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets (SDS) and best practices for handling air- and moisture-sensitive reagents.[2][9][13]

Quantitative Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of chemical degradation and anhydride formation.[9][13] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[2] |

| Container | Tightly closed, opaque container | Prevents ingress of moisture and air, and protects from light.[9][13][14] |

| Environment | Keep in a dry, well-ventilated place | Prevents moisture absorption and ensures a safe storage environment.[13][14][15] |

Experimental Protocol: Handling and Dispensing

This protocol outlines the steps for safely handling the solid compound to maintain its integrity.

-

Preparation:

-

Move the sealed container of this compound from the refrigerator to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

-

Inert Atmosphere Handling:

-

For optimal results, perform all manipulations in a glove box with a dry, inert atmosphere.

-

If a glove box is not available, work quickly under a positive pressure flow of an inert gas (e.g., argon or nitrogen) in a fume hood.

-

-

Dispensing:

-

Use clean, dry spatulas and weighing vessels.

-

Quickly weigh the desired amount of the compound and transfer it to the reaction vessel.

-

Immediately and tightly reseal the main container, purge with inert gas if possible, and return it to refrigerated storage.

-

-

Cleaning:

The following workflow diagram illustrates the recommended handling procedure.

Caption: Recommended workflow for handling solid this compound.

Incompatible Materials and Safety Considerations

This compound is incompatible with certain classes of chemicals, and contact should be avoided.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions, accelerating oxidative deboronation.[2]

-

Strong Acids and Bases: Can catalyze protodeboronation and other decomposition reactions.[2][13]

-

Reactive Metals: In the presence of moisture, some reactive metals may produce hydrogen gas with acids.[4]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[15][16][17] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. Its stability is primarily threatened by moisture, oxygen, and elevated temperatures, which can lead to the formation of boroxines, oxidative deboronation, and protodeboronation. By adhering to the recommended storage conditions—specifically refrigeration in a dry, inert, and dark environment—and following meticulous handling protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure the reliability of their experimental results.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. laballey.com [laballey.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]

- 12. 2,6-Dimethoxyphenylboronic acid = 97 23112-96-1 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

Technical Guide: Strategic Applications of (2,6-Dichloro-3-methoxyphenyl)boronic Acid in Advanced Pharmaceutical Synthesis

Executive Summary

(2,6-Dichloro-3-methoxyphenyl)boronic acid has emerged as a critical building block in modern medicinal chemistry, particularly for the synthesis of complex, sterically hindered biaryl systems found in targeted therapeutics. Its unique substitution pattern—featuring two ortho-chloro substituents and a meta-methoxy group—imparts significant steric bulk and specific electronic properties that present both challenges and opportunities in synthetic design. This guide provides an in-depth analysis of the strategic application of this reagent, with a primary focus on its role in constructing kinase inhibitors via palladium-catalyzed Suzuki-Miyaura cross-coupling. We will dissect the causality behind protocol choices, provide a detailed experimental workflow for its use, and illustrate its value as a key intermediate in the development of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Substituted Arylboronic Acids

Arylboronic acids are foundational reagents in contemporary organic synthesis, largely due to their versatility, stability, and functional group tolerance in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed C-C bond formation is a cornerstone of drug discovery, enabling the efficient construction of the biaryl scaffolds that are prevalent in many approved drugs.[3]

The specific utility of a given boronic acid is dictated by its substitution pattern. Sterically demanding boronic acids, such as this compound, are of particular interest. While their bulk can impede reaction kinetics, they are indispensable for creating tetra-ortho-substituted biaryl linkages. These structures are often designed to induce specific conformations in the final molecule, enhancing binding affinity and selectivity for a biological target, such as the ATP-binding pocket of a protein kinase.[4]

Reagent Profile: this compound

Physicochemical Properties

A clear understanding of the reagent's properties is the first step in successful application development.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 851756-57-5 | [1] |

| Molecular Formula | C₇H₇BCl₂O₃ | [5] |

| Molecular Weight | 220.84 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

Structural Impact on Reactivity

The key to strategically using this reagent lies in understanding how its structure dictates its behavior. The two ortho-chloro groups create a sterically crowded environment around the boronic acid moiety.

-

Steric Hindrance: This bulkiness slows the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. This necessitates the use of specialized, highly active catalyst systems. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps involving other hindered coupling partners.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the electron-donating methoxy group modulate the electronic character of the aromatic ring, influencing its reactivity and the properties of the final product.

Synthesis Considerations

This boronic acid is typically synthesized via directed ortho-metalation. A common route involves the lithiation of 1,3-dichloro-2-methoxybenzene, followed by quenching with a trialkyl borate ester (e.g., trimethyl borate) and subsequent acidic workup.[6][7]

Core Application: Synthesis of Kinase Inhibitors

The primary application of this compound is as a key structural component in the synthesis of small molecule kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime drug targets.[3] The dichloro-methoxy-phenyl moiety is frequently found in inhibitors designed to target the hinge region of the kinase ATP-binding site.

Case Study: A Key Fragment in MEK/Aurora Kinase Inhibitors

A prominent example of a therapeutic agent whose structure relies on a similar building block is the dual MEK/Aurora kinase inhibitor, BI-847325 .[8][9] This compound shows efficacy in KRAS-mutant tumor models and is designed to overcome acquired resistance to other inhibitors.[10][11] The synthesis of such complex molecules invariably involves a robust C-C bond-forming reaction, with the Suzuki-Miyaura coupling being the method of choice.

While the precise synthesis of BI-847325 is proprietary, the synthesis of the structurally related kinase inhibitor Infigratinib provides a citable and directly analogous blueprint. Infigratinib contains a 3-(2,6-dichloro-3,5-dimethoxyphenyl) fragment, and its patented synthesis demonstrates the successful Suzuki coupling of the corresponding boronic acid to a heterocyclic halide.[4]

The Suzuki-Miyaura Catalytic Cycle: Overcoming Steric Hindrance

Executing a successful coupling with this boronic acid requires overcoming the steric barrier to transmetalation and reductive elimination. The catalytic cycle illustrates the critical stages where optimization is key.

Causality Behind Component Selection:

-

Catalyst (Palladium Source & Ligand): Standard catalysts like Pd(PPh₃)₄ may be insufficient. Highly active pre-catalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary. These ligands promote the oxidative addition of the aryl halide and, crucially, accelerate the rate-limiting reductive elimination step to release the sterically congested biaryl product.[12]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate complex ([Ar-B(OH)₃]⁻) that facilitates transmetalation to the palladium center.[12][13] For hindered substrates, strong bases like Cs₂CO₃ or K₃PO₄ are often superior to milder bases like Na₂CO₃, as they more effectively promote the formation of the active boronate species.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or THF, often with a small amount of water, are typical. The water aids in dissolving the inorganic base and facilitates the formation of the boronate.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure for the coupling of this compound with a generic heterocyclic chloride, based on established methods for sterically hindered substrates.

4.1 Materials and Reagents

-

This compound (1.2 equiv)

-

Heterocyclic Chloride (e.g., 2-chloro-N-methylpyrimidine) (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas supply

4.2 Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heterocyclic chloride (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable heterocyclic halide. Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for many cross-couplings.[15] Anhydrous K₂CO₃ is a suitable base for this transformation.

-

-

Inerting the Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas three times.

-

Rationale: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing oxygen prevents catalyst degradation and avoids oxidative side reactions of the boronic acid.[16]

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

-

Rationale: The solvent mixture is designed to dissolve both the organic substrates and the inorganic base, creating a homogenous environment for the catalytic reaction to proceed efficiently.

-

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 85-100 °C. Stir vigorously for 4-12 hours.

-

Rationale: Elevated temperatures are required to overcome the activation energy for the sterically hindered coupling. Reaction time is substrate-dependent.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. Check for the disappearance of the limiting reactant (the heterocyclic chloride).

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash with water, then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Outlook and Alternative Applications

While the primary value of this compound is in constructing bioactive molecules for medicinal chemistry, the broader class of arylboronic acids finds use in materials science. They can be incorporated into polymers for applications in organic electronics or used to create sensors, often leveraging the boronic acid's ability to reversibly bind with diols.[17][18] However, specific applications for this particular substituted variant in materials science are not yet widely reported, representing a potential area for future research.

Conclusion

This compound is a specialized but powerful reagent for overcoming synthetic challenges in modern drug discovery. Its successful application hinges on a rational understanding of its inherent steric and electronic properties. By selecting highly active catalyst systems and optimized reaction conditions, researchers can effectively leverage this building block to construct the complex, sterically congested molecular architectures that are often required for achieving high potency and selectivity in next-generation targeted therapies.

References

- 1. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades | MDPI [mdpi.com]

- 5. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. BI-847325 | MEK | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for (2,6-Dichloro-3-methoxyphenyl)boronic acid

An In-Depth Technical Guide to the Safe Handling of (2,6-Dichloro-3-methoxyphenyl)boronic Acid

Introduction: Navigating the Chemistry of a Versatile Reagent

This compound, identified by CAS number 851756-57-5, is a highly functionalized arylboronic acid.[1][2][3][4] Its unique substitution pattern, featuring two ortho-chloro substituents and a meta-methoxy group, makes it a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. These reactions are foundational in drug discovery and materials science for the construction of complex biaryl and heterocyclic structures.

However, the very features that make this molecule reactive also necessitate a rigorous and well-understood safety protocol. The presence of electron-withdrawing chlorine atoms can influence the Lewis acidity of the boron center and affect the compound's reactivity and stability profile. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounding every recommendation in established chemical safety principles and data from analogous compounds.

Section 1: Hazard Identification and GHS Classification

Table 1: Synthesized GHS Classification and Hazard Information

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

Disclaimer: This classification is based on data from structurally similar arylboronic acids and should be used as a primary guideline for risk assessment pending the availability of a specific SDS for CAS 851756-57-5.

Section 2: The Causality of Risk—Understanding Arylboronic Acid Reactivity

To handle this compound safely, one must understand its chemical nature.

-

Irritation Mechanism : The irritant nature of boronic acids is not fully elucidated but is believed to be related to their interaction with biological diols present in mucous membranes and skin, potentially disrupting cellular processes through the formation of boronate esters.

-

Respiratory Hazard : As a fine crystalline solid, the compound poses an inhalation risk. The dust can irritate the mucous membranes and upper respiratory tract.[6]

-

Chemical Stability : While generally stable, arylboronic acids can undergo decomposition. Protodeboronation (loss of the boronic acid group) can occur, particularly with highly electron-deficient or sterically hindered substrates.[8] Additionally, oxidation of the boronic acid to the corresponding phenol is a known degradation pathway, especially in the presence of reactive oxygen species.[8] Proper storage is crucial to mitigate these pathways.

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All manipulations of solid this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[9] This is the most critical control to prevent inhalation of the powder.

-

Ventilation : Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

Based on the synthesized hazard profile, the following PPE is mandatory:

-

Eye Protection : Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[6]

-